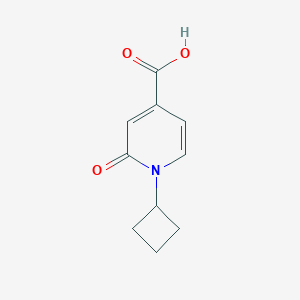

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a 2-pyridone core (2-oxo-1,2-dihydropyridine) with a carboxylic acid group at position 4 and a cyclobutyl substituent at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-cyclobutyl-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-6-7(10(13)14)4-5-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOWVPTYABNMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC(=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . Another approach is the one-pot synthesis involving the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include Meldrum’s acid, triethyl orthoformate, aniline, and active methylene nitriles . Reaction conditions often involve the use of organic solvents, acidic or basic environments, and controlled temperatures.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are useful as drug precursors or perspective ligands .

Scientific Research Applications

Medicinal Applications

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study evaluated several analogs against Gram-negative and Gram-positive bacteria, revealing that certain derivatives demonstrated strong activity against Staphylococcus aureus, a common pathogenic bacterium. The 2-pyridone structure is noted for its role in the development of antimicrobial agents .

Anticancer Potential

Recent investigations have focused on the cytotoxic effects of dihydropyridine derivatives against various cancer cell lines. For instance, compounds containing the dihydropyridine core have been tested for their ability to inhibit tumor growth in human glioblastoma and prostatic adenocarcinoma cells. Results indicated that some derivatives achieved over 50% inhibition in specific cancer cell lines, suggesting potential as anticancer agents .

Inhibition of Multidrug Resistance

The compound's ability to prevent multidrug resistance in tumors has been explored through in silico studies. Docking studies with proteins related to apoptosis pathways indicated that certain derivatives could interact effectively with PARP-1 protein, a target for cancer therapy .

Material Science Applications

Beyond medicinal chemistry, this compound is also being investigated for its utility in material science:

Synthesis of Functional Materials

The compound's unique structure makes it suitable for synthesizing functional materials with specific electronic and optical properties. Research has shown that modifications to the dihydropyridine scaffold can lead to materials with enhanced performance characteristics for applications in organic electronics and photonics .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine were synthesized and tested against multiple bacterial strains. The study concluded that certain modifications significantly enhanced antimicrobial potency, particularly against resistant strains of Staphylococcus aureus. This highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

A series of cytotoxicity assays were conducted on human cancer cell lines using derivatives of the compound. The results demonstrated substantial cytotoxic effects on glioblastoma cells, suggesting that these compounds could be further developed into effective antineoplastic agents. The research emphasizes the need for further investigation into their mechanisms of action and potential side effects .

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, compounds containing the 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to act as potent small molecule cyclic urea activators of STING, checkpoint kinase 1 (CHK1) inhibitors, and acetyl-CoA-carboxylase (ACC) inhibitors . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Key Observations:

- Steric and Lipophilic Effects : The cyclobutyl group in the target compound provides greater steric hindrance and lipophilicity compared to methyl, ethyl, or methoxymethyl substituents. This may enhance membrane permeability but reduce aqueous solubility .

- Electronic Modifications : Substituents like methoxymethyl (electron-donating) or fluorophenyl (electron-withdrawing) alter the electron density of the pyridone ring, affecting reactivity and binding interactions. For example, the methoxymethyl group in Compound 14 improves solubility, facilitating its use in aqueous-phase reactions .

Biological Activity

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CBODP) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of CBODP, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- CAS Number : 1439900-10-3

- Structure : The compound features a pyridine ring fused with a cyclobutyl group and an oxo group, contributing to its biological activity.

Pharmacological Effects

CBODP has been studied for various biological activities, including:

- Antioxidant Activity : Research indicates that CBODP exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neuroprotective applications where oxidative damage is a concern.

- Antimicrobial Properties : Preliminary studies suggest that CBODP possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anti-inflammatory Effects : In vitro studies have demonstrated that CBODP can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The biological activities of CBODP can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : CBODP has shown the ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : The compound may modulate signaling pathways related to apoptosis and cell survival, particularly through the NF-kB pathway.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of CBODP using DPPH and ABTS assays. Results indicated that CBODP scavenged free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its potential for use in formulations aimed at reducing oxidative stress.

Study 2: Antimicrobial Efficacy

In a controlled experiment, CBODP was tested against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potent antimicrobial activity. Further investigations into the mode of action revealed that CBODP disrupts membrane integrity.

Data Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 30 µg/mL |

| Antimicrobial | MIC Assay | MIC = 50 µg/mL (E. coli, S. aureus) |

| Anti-inflammatory | Cytokine Assay | Reduced IL-6 and TNF-alpha levels by 40% |

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to avoid decomposition of the cyclobutyl group.

- Purify intermediates via column chromatography or recrystallization to minimize side products.

Basic: What safety precautions and storage conditions are critical for handling this compound?

Answer:

Based on safety data for structurally similar heterocyclic carboxylic acids:

- Handling :

- Storage :

- Emergency Measures :

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. Methodological steps include:

- Multi-Technique Validation :

- Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to cross-verify molecular weight and functional groups.

- Use 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon correlations, especially for the cyclobutyl and dihydropyridine moieties.

- Control Experiments :

- Compare spectra with intermediates (e.g., cyclobutylamine derivatives) to identify unexpected peaks .

- Computational Validation :

- Simulate NMR spectra using DFT calculations (e.g., Gaussian software) to match experimental data .

Advanced: What mechanistic insights guide the optimization of this compound’s reactivity in nucleophilic environments?

Answer:

The electron-deficient pyridine ring and carboxylate group influence reactivity:

- Nucleophilic Attack Sites :

- The 2-oxo group and C-4 carboxylate are potential targets. Use kinetic studies (e.g., UV-Vis monitoring) to identify rate-determining steps.

- Solvent Effects :

- Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding .

- Catalytic Optimization :

- Screen transition-metal catalysts (e.g., Pd/Cu) to accelerate reactions while minimizing side products.

Q. Example Reaction Pathway :

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutylamine + Pyridine Derivative | Pd(OAc)₂, DMF, 110°C | Cyclization to dihydropyridine core |

| 2 | Intermediate + CO₂ | CuI, K₂CO₃, 80°C | Carboxylation at C-4 |

Advanced: How can computational modeling predict the compound’s biological activity?

Answer:

- Molecular Docking :

- Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Focus on the carboxylate group’s role in binding .

- ADMET Profiling :

- Electronic Structure Analysis :

- Perform DFT calculations to map electrostatic potential surfaces, identifying regions prone to electrophilic/nucleophilic interactions .

Basic: What analytical techniques are essential for purity assessment?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities .

- Melting Point Analysis : Compare observed values with literature data to detect solvates or polymorphs.

- Elemental Analysis : Validate C, H, N content to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.